molecular formula C16H14F3N3O3S B2421145 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one CAS No. 2097861-59-9

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one

Cat. No.: B2421145
CAS No.: 2097861-59-9
M. Wt: 385.36
InChI Key: CCMDAHKUODFQGW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is a high-purity chemical reagent designed for research and development in medicinal chemistry and neuroscience. This compound features a synthetically versatile piperazin-2-one scaffold, a structure frequently explored in the design of novel psychoactive substances and central nervous system (CNS) targeting agents . The molecular architecture, which incorporates a pyridinyl group and a benzenesulfonyl moiety with a trifluoromethyl substituent, is characteristic of compounds investigated for their potential to interact with key neurotransmitter systems in the brain . Research Applications and Value: This compound is of significant interest for investigating new mechanisms of action in neuropharmacology. Its structure is analogous to that of modern investigational drugs that target monoamine receptors beyond the classic D2/5-HT2A paradigm, such as trace amine-associated receptor 1 (TAAR1) agonists . Researchers can utilize it as a critical building block for developing and characterizing novel ligands for G-protein coupled receptors (GPCRs) and other CNS targets. The presence of the trifluoromethyl group, a common feature in approved pharmaceuticals, is known to influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent valuable for structure-activity relationship (SAR) studies . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

1-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)12-3-1-5-14(9-12)26(24,25)21-7-8-22(15(23)11-21)13-4-2-6-20-10-13/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMDAHKUODFQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . This method is advantageous due to its operational simplicity and the ability to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiophenol, sodium mercaptide, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
  • 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperidin-2-one

Uniqueness

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is unique due to the presence of both the pyridine and trifluoromethylbenzenesulfonyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Biological Activity

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine moiety and a trifluoromethyl-benzenesulfonyl group. Its unique structure contributes to its biological activity, particularly in targeting specific molecular pathways.

Chemical Formula

  • Molecular Formula : C18H19F3N2O3S
  • Molecular Weight : 396.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl and benzenesulfonyl groups enhance its binding affinity to proteins and enzymes involved in critical cellular processes.

Key Mechanisms

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating their activity and affecting downstream signaling pathways.
  • Receptor Interaction : It may also interact with specific receptors, influencing physiological responses.

Biological Activity Overview

Recent studies have highlighted the compound's potential in several therapeutic areas:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Pseudomonas aeruginosa62.5 - 250 μM

These findings suggest that the compound may be effective in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (μM)
HeLa10
MCF-715
A54920

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA and E. coli. Results indicated that it effectively inhibited biofilm formation, outperforming traditional antibiotics like ciprofloxacin .
  • Anticancer Research : Another study explored the anticancer potential of the compound in vitro, revealing that it significantly reduced cell viability in HeLa cells through a mechanism involving reactive oxygen species (ROS) generation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameActivity TypeMIC/IC50 Values
4-(Trifluoromethyl)phenolAntimicrobialMIC > 100 μM
4-(Trifluoromethyl)benzenesulfonamideAnticancerIC50 > 30 μM
BAY-069Dual enzyme inhibitorIC50 < 5 μM

The comparative analysis shows that the target compound exhibits superior potency in both antimicrobial and anticancer activities compared to its analogs.

Q & A

Basic: What are the key synthetic routes and critical reagents for synthesizing 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the piperazin-2-one core via cyclization of a β-amino acid derivative or reductive amination.
  • Step 2: Sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or DMF).
  • Step 3: Coupling of the pyridin-3-yl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki reaction if a boronic acid derivative is used).

Key Reagents:

  • Coupling agents like HOBt/TBTU for amide bond formation .
  • Solvents such as DMF or dioxane under reflux to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization.

Critical Considerations:

  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (retention time optimization) .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the piperazin-2-one ring (δ 3.2–4.0 ppm for N-CH2 groups), sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons), and pyridine ring (δ 8.3–9.0 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z ~400–450 [M+H]+) and isotopic patterns for Cl/F-containing fragments .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients (retention time ~5–10 minutes) .
  • IR Spectroscopy: Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Advanced: How can researchers optimize yields during sulfonylation of the piperazin-2-one core?

Methodological Answer:

  • Reagent Ratios: Use a 1.2–1.5 molar excess of 3-(trifluoromethyl)benzenesulfonyl chloride to ensure complete reaction .
  • Base Selection: Employ Et3N or DIPEA in anhydrous DMF to scavenge HCl and prevent side reactions .
  • Temperature Control: Maintain 0–5°C during sulfonylation to minimize hydrolysis of the sulfonyl chloride .
  • Work-Up: Quench excess reagent with ice-cold water and extract with ethyl acetate to isolate the product efficiently .

Troubleshooting Low Yields:

  • Analyze intermediates via LCMS to identify unreacted starting materials .
  • Consider alternative coupling agents (e.g., EDCI) or microwave-assisted synthesis for faster kinetics .

Advanced: How should discrepancies in NMR or MS data during structural elucidation be resolved?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) or database entries for analogous compounds .
  • Isotopic Pattern Analysis: Use HRMS to distinguish between F/Cl isotopes (e.g., trifluoromethyl groups show distinct 19F splitting) .
  • 2D NMR Techniques: Employ COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .
  • Contamination Checks: Re-purify the compound via preparative HPLC if unexpected peaks persist .

Advanced: What strategies are effective for analyzing this compound’s biological activity in receptor-binding assays?

Methodological Answer:

  • Radioligand Displacement Assays: Use 3H- or 125I-labeled ligands (e.g., for serotonin or dopamine receptors) to measure IC50 values .
  • Control Experiments: Include reference antagonists (e.g., ketanserin for 5-HT2A receptors) to validate assay conditions .
  • Data Normalization: Express binding affinity as Ki values using the Cheng-Prusoff equation to account for ligand concentration .
  • Metabolic Stability: Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .

Contradiction Analysis:

  • Replicate assays in triplicate to address variability.
  • Cross-validate with functional assays (e.g., cAMP accumulation for GPCRs) to confirm antagonism/agonism .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis/oxidation .
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., sulfonic acid formation) .
  • Solvent Choice: Use anhydrous DMSO for biological assays to avoid solubility issues and ensure long-term stability .

Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use software like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and CYP inhibition .
  • Docking Studies: Model interactions with target receptors (e.g., 5-HT2A) using AutoDock Vina to rationalize binding affinities .
  • MD Simulations: Perform 100-ns simulations to assess conformational stability of the sulfonyl-piperazine moiety in aqueous environments .

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